N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-17-15(20)14(19)16-9-8-13(18)12-6-4-3-5-7-12/h3-7,11,13,18H,8-10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNZINJPPLYJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with isobutyloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the oxalamide moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide
The following table summarizes key structural analogs and their properties:
Key Comparisons and Research Findings
Substituent Effects on Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound’s N1 substituent (3-hydroxy-3-phenylpropyl) increases hydrophilicity compared to purely aromatic N1 groups (e.g., 3-chloro-4-methoxyphenyl in ).
- Molecular Weight and Drug-Likeness : The target compound’s molecular weight is likely intermediate (estimated ~350–400) compared to analogs like (394.4) and (465.5). Higher molecular weight in correlates with increased complexity (e.g., sulfonyl and imidazole groups), which may affect bioavailability.
Biological Activity
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a hydroxy group and an isobutyloxy moiety, which are critical for its biological activity. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as a modulator of protein kinase activity, particularly in relation to the c-Met signaling pathway. This signaling pathway is crucial for regulating cellular proliferation, survival, and migration, making it a target for cancer therapies .
Inhibition of Monoamine Oxidase (MAO)
A study on related compounds revealed that the presence of the 3-hydroxy group significantly enhances MAO-A inhibitory activity. Although specific data on this compound is limited, its structural analogs have shown potent inhibition of MAO-A with IC50 values as low as 0.009 μM . This suggests that similar activity may be expected from this compound.
Anti-Cancer Activity
The modulation of c-Met activity by this compound indicates potential anti-cancer properties. In vitro studies have demonstrated that compounds targeting c-Met can inhibit tumor growth and metastasis . The biological activity profile suggests that this compound could be evaluated further for its anti-tumor effects.
Study 1: c-Met Modulation
In a patent study focusing on c-Met modulators, compounds similar to this compound were shown to effectively modulate protein kinase activities linked to cancer cell proliferation. The findings indicated significant reductions in tumor size in animal models treated with these compounds .
Study 2: MAO Inhibition
A series of experiments conducted on 3-hydroxy derivatives demonstrated their selective inhibition of MAO-A over MAO-B. The results highlighted the importance of structural features such as the hydroxy group in enhancing efficacy against neurological disorders associated with monoamine oxidase activity .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
